N-Hydroxyethyl-N-methyl-tryptamine
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Overview
Description
N-Hydroxyethyl-N-methyl-tryptamine is a derivative of tryptamine, a monoamine alkaloid found in plants. Tryptamines are known for their role in the synthesis of biologically active compounds such as neurotransmitters and psychedelics
Preparation Methods
The synthesis of N-Hydroxyethyl-N-methyl-tryptamine typically involves the selective N-methylation of substituted tryptamines. One common method involves the preparation of the appropriate carbamates using methyl chloroformate, followed by reduction with lithium aluminium hydride . This method ensures the selective N-methylation without affecting other functional groups on the molecule. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N-Hydroxyethyl-N-methyl-tryptamine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminium hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to the formation of simpler amine compounds .
Scientific Research Applications
N-Hydroxyethyl-N-methyl-tryptamine has several scientific research applications. In chemistry, it is used in the preparation of biologically active compounds, including neurotransmitters and psychedelics . In biology, it is studied for its potential effects on cellular processes and signaling pathways. In medicine, it is explored for its potential therapeutic applications, particularly in the treatment of neurological disorders. Additionally, it has industrial applications in the synthesis of various chemical products .
Mechanism of Action
The mechanism of action of N-Hydroxyethyl-N-methyl-tryptamine involves its interaction with specific molecular targets and pathways. Like other tryptamines, it primarily acts as an agonist of the 5-HT2A receptor, a subtype of serotonin receptor . This interaction leads to changes in sensory perception, mood, and thought processes. The compound may also interact with other receptors and signaling pathways, contributing to its overall effects .
Comparison with Similar Compounds
N-Hydroxyethyl-N-methyl-tryptamine is similar to other tryptamine derivatives, such as N,N-dimethyltryptamine (DMT) and 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) . it is unique in its specific chemical structure, which includes a hydroxyethyl group. This structural difference may result in distinct pharmacological properties and effects. Other similar compounds include alpha-methyltryptamine (AMT) and 5-methoxy-N,N-diisopropyltryptamine (5-MeO-DIPT) .
Properties
Molecular Formula |
C13H18N2O |
---|---|
Molecular Weight |
218.29 g/mol |
IUPAC Name |
2-[2-(1H-indol-3-yl)ethyl-methylamino]ethanol |
InChI |
InChI=1S/C13H18N2O/c1-15(8-9-16)7-6-11-10-14-13-5-3-2-4-12(11)13/h2-5,10,14,16H,6-9H2,1H3 |
InChI Key |
OAKQXSYMZRIJQT-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCC1=CNC2=CC=CC=C21)CCO |
Origin of Product |
United States |
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